molecular formula C16H12O2 B8539973 4-Benzoyl-2,3-dihydro-1H-inden-1-one CAS No. 56461-08-6

4-Benzoyl-2,3-dihydro-1H-inden-1-one

Cat. No.: B8539973
CAS No.: 56461-08-6
M. Wt: 236.26 g/mol
InChI Key: BAZOIHGIIQZVEN-UHFFFAOYSA-N
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Description

4-Benzoyl-2,3-dihydro-1H-inden-1-one is a useful research compound. Its molecular formula is C16H12O2 and its molecular weight is 236.26 g/mol. The purity is usually 95%.
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Properties

CAS No.

56461-08-6

Molecular Formula

C16H12O2

Molecular Weight

236.26 g/mol

IUPAC Name

4-benzoyl-2,3-dihydroinden-1-one

InChI

InChI=1S/C16H12O2/c17-15-10-9-12-13(15)7-4-8-14(12)16(18)11-5-2-1-3-6-11/h1-8H,9-10H2

InChI Key

BAZOIHGIIQZVEN-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)C2=C1C(=CC=C2)C(=O)C3=CC=CC=C3

Origin of Product

United States

Synthesis routes and methods I

Procedure details

Five g. of o-benzoyl-β-phenylpropionic acid, 13 g. of anhydrous aluminum chloride and 1.3 g. of sodium chloride are admixed together and heated at 160° C for 1 hour. After cooling, water is added to the mixture, followed by extraction with chloroform. The extract is washed with a 5% aqueous solution of sodium bicarbonate and water in that order and, then, dried. The solvent is distilled off under reduced pressure and the residue is dissolved in ethanol. The solution is decolorized with activated carbon and recrystallized from ethanol. The procedure yields 4-benzoylindan-1-one as crystals melting at 86°-88° C.
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Synthesis routes and methods II

Procedure details

In 100 ml. of acetic acid is dissolved 11.1 g. of 4-benzyl indan-1-one, followed by the addition of 13.4 g. of chromic acid and 2.5 ml. of concentrated sulfuric acid. The mixture is stirred at room temperature for 2 hours, after which it is poured into 4 l. of water. After 200 g. of anhydrous potassium carbonate is added, the mixture is extracted with chloroform. The organic layer is washed with water and dried over anhydrous magnesium sulfate. The solvent is distilled off under reduced pressure and the oily residue is purified by column chromatography on silica gel with chloroform as the eluent and, then, recrystallized from cyclohexane. The procedure gives 4-benzoylindan-1-one melting at 87°-89° C.
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Synthesis routes and methods III

Procedure details

To 100 ml. of dry benzene are added 17.6 g. of 1-oxoindan-4-carboxylic acid and 22.9 g. of phosphorus pentachloride and, after stirring for 1.5 hours, 40 g. of aluminum chloride is added. The mixture is stirred for 5 hours, after which the product is poured into dilute hydrochloric acid and extracted with ether. The organic layer is dried and distilled free of the solvent under reduced pressure. The crystalline residue is recrystallized from cyclohexane. The described procedure gives 4-benzoylindan-1-one which melts at 87°-89° C.
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Synthesis routes and methods IV

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